molecular formula C8H12N4OS B2876573 3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide CAS No. 929972-30-5

3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide

Cat. No.: B2876573
CAS No.: 929972-30-5
M. Wt: 212.27
InChI Key: TZHGRYBRBNYHBS-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a cyclopropyl substituent at position 3, a sulfanyl (-SH) group at position 5, and a propanamide side chain at position 4. The triazole core is a heterocyclic ring known for its versatility in medicinal chemistry, often contributing to antimicrobial, antifungal, and enzyme inhibitory activities . The propanamide chain likely improves aqueous solubility compared to aromatic substituents, which could enhance bioavailability.

Properties

IUPAC Name

3-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c9-6(13)3-4-12-7(5-1-2-5)10-11-8(12)14/h5H,1-4H2,(H2,9,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHGRYBRBNYHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide (CAS No. 929972-30-5) is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

The compound has the following chemical properties:

  • Molecular Formula: C₈H₁₂N₄OS
  • Molecular Weight: 212.27 g/mol
  • Boiling Point: 408.1 ± 47.0 °C (predicted)
  • Density: 1.66 ± 0.1 g/cm³ (predicted)
  • pKa: 8.93 ± 0.20 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known to participate in hydrogen bonding and hydrophobic interactions with proteins, which can lead to inhibition of specific enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. For instance:

  • A study on related triazole compounds demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). These compounds induced apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Triazole Compounds

Compound NameCell LineIC50 (µM)Mechanism
Triazole AMCF-715Apoptosis induction
Triazole BSW48012G2/M arrest
Triazole CA54910Apoptosis induction

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of the sulfanyl group in the structure may enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • A related study indicated that compounds with similar structural features exhibited notable antibacterial activity, suggesting that modifications to the triazole core could lead to enhanced efficacy against microbial pathogens .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often depends on their structural features. In SAR studies:

  • Triazole Ring: Essential for biological activity; modifications can lead to varying potency.
  • Sulfanyl Group: Contributes to increased interaction with biological targets.
  • Cyclopropyl Substituent: May influence lipophilicity and membrane permeability .

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Triazole RingEssential for binding
Sulfanyl GroupIncreases potency
Cyclopropyl GroupEnhances membrane penetration

Case Studies

A case study involving similar triazole derivatives focused on their effect on USP28 inhibition in cancer cells demonstrated that these compounds could reduce protein levels associated with tumor growth . The study provided insights into the potential therapeutic applications of triazole derivatives in oncology.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Substituent Variations on the Triazole Core
  • Cyclopropyl vs. Phenyl Groups: The cyclopropyl group in the target compound contrasts with the phenyl group in N-[3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide (). Cyclopropyl’s smaller size may reduce steric hindrance, favoring interactions with compact binding pockets .
  • Propanamide vs. Acetamide Side Chains: The target’s propanamide chain (C3H6NO) is longer than the acetamide (C2H4NO) in ’s compound. This extended chain could improve solubility and flexibility, enabling better adaptation to biological targets.
Thiol-Containing Analogs

The sulfanyl group at position 5 distinguishes the target from non-thiolated triazoles. Thiols can participate in redox reactions or coordinate metal ions (e.g., in enzyme active sites), a feature absent in compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (), which lacks sulfur-based functional groups .

Heterocyclic Core Variations

Pyrazole derivatives (e.g., compounds 7a and 7b in ) replace the triazole’s third nitrogen with a carbon atom.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[3-(...)phenyl]acetamide () 3-Cyclohexylindeno[...]hydrazone ()
Molecular Formula C₈H₁₁N₄OS (hypothetical) C₁₃H₁₄N₄OS C₁₆H₁₈N₄
Molecular Weight ~227.26 g/mol 274.34 g/mol 266.35 g/mol
Key Substituents Cyclopropyl, SH, propanamide Cyclopropyl, SH, phenyl-acetamide Cyclohexyl, pyrazole-hydrazone
Solubility Likely moderate (propanamide enhances hydrophilicity) Lower (phenyl reduces solubility) Low (cyclohexyl increases lipophilicity)
Toxicological Data Not reported Not available Not thoroughly investigated

Preparation Methods

Pathway Design and Mechanism

A pivotal method involves microwave-assisted one-pot synthesis starting from N-guanidinosuccinimide (2) and cyclopropylamine (Scheme 1). The process combines:

  • Nucleophilic ring-opening of the succinimide by cyclopropylamine.
  • Cyclocondensation to form the 1,2,4-triazole core.
  • In situ thiolation using sulfur donors.

Critical reaction parameters:

Parameter Optimal Condition Effect on Yield
Solvent Acetonitrile Maximizes polarity for intermediate stabilization
Temperature 170°C Balances reaction rate and cyclopropyl stability
Irradiation Time 25 min Prevents decomposition of labile groups
Microwave Power 300 W Ensures uniform heating

Representative yield optimization data :

Entry Solvent Temp (°C) Time (min) Yield (%)
1 EtOH 180 25 27
4 MeCN 180 25 75
5 MeCN 170 25 79

This method achieves 79% isolated yield under optimized conditions, demonstrating superior efficiency compared to conventional thermal approaches.

Alternative Route via N-Arylsuccinimide Intermediate

Two-Step Functionalization Strategy

For substrates sensitive to microwave conditions, a stepwise approach is employed (Scheme 2):

  • Imide ring-opening with aminoguanidine hydrochloride.
  • Acid-catalyzed cyclization to form the triazole ring.
  • Post-cyclization thiolation using H2S gas or Lawesson's reagent.

Advantages:

  • Enables late-stage introduction of the sulfanyl group.
  • Compatible with acid-labile cyclopropyl groups.

Limitations:

  • Requires strict anhydrous conditions to prevent hydrolysis of intermediates.
  • Lower overall yields (45-55%) due to additional purification steps.

Bromination-Thiolation Sequence for Sulfanyl Group Installation

Copper-Mediated Bromine Displacement

A modified protocol adapts bromination-thiolation chemistry from triazole analogs (Scheme 3):

  • Bromination : Treatment of 5-cyclopropyl-1H-1,2,4-triazol-3-amine with HBr/NaNO2/CuBr.
  • Nucleophilic substitution : Displacement of bromide with NaSH or thiourea.

Reaction conditions:

Step Reagents Temp Time Yield
Bromination HBr, NaNO2, CuBr 0°C→RT 1 h 62%
Thiolation Thiourea, K2CO3, EtOH Reflux 4 h 78%

This method offers precise control over sulfur incorporation but risks cyclopropyl ring opening under strongly acidic conditions.

Propanamide Side Chain Introduction

Michael Addition to Acrylamide

The propanamide moiety is installed via:

  • Alkylation of triazole-thiol with 3-bromopropanamide.
  • Thiol-ene reaction with acrylamide under radical initiation.

Comparative performance:

Method Conditions Yield Purity
Alkylation K2CO3, DMF, 80°C 68% 92%
Thiol-ene AIBN, Toluene, 70°C 73% 95%

Radical-mediated thiol-ene chemistry provides higher regioselectivity and avoids base-sensitive intermediates.

Purification and Analytical Considerations

Chromatographic Challenges

  • Normal-phase silica gel : Ineffective due to triazole's polarity.
  • Reverse-phase C18 : Preferred for final purification (95% purity).
  • Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product.

QC parameters :

Parameter Specification Method
Purity (HPLC) ≥95% UV 254 nm
Residual Solvents <0.1% GC-FID
Sulfur Content 14.8-15.2% Elemental Analysis

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